molecular formula C15H14O6 B12414900 Catechin-13C3

Catechin-13C3

Katalognummer: B12414900
Molekulargewicht: 293.25 g/mol
InChI-Schlüssel: PFTAWBLQPZVEMU-PNGBONKESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Catechin-13C3 is a stable isotope-labeled compound, specifically a 13C-labeled form of catechin. Catechins are a type of flavonoid, a class of polyphenolic compounds found in various plants, particularly in tea leaves. This compound is used extensively in scientific research due to its unique properties, which allow for detailed studies of metabolic pathways and pharmacokinetics.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Catechin-13C3 can be synthesized through various methods, including the incorporation of 13C-labeled carbon atoms into the catechin structure. One common approach involves the use of 13C-labeled glucose as a precursor, which is then converted into catechin through a series of enzymatic reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the stability of the 13C-labeled compound.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using biotechnological methods. This includes the fermentation of 13C-labeled glucose by microorganisms that can convert it into catechin. The process is optimized to maximize yield and purity, and the final product is purified using techniques such as chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Catechin-13C3 undergoes various chemical reactions, including:

    Oxidation: Catechins are prone to oxidation, forming quinones and other oxidation products.

    Reduction: Although less common, catechins can be reduced under specific conditions.

    Substitution: Catechins can undergo substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in aqueous solutions at controlled temperatures.

    Reduction: Reducing agents such as sodium borohydride can be used, often in alcoholic solvents.

    Substitution: Strong nucleophiles like sodium methoxide can facilitate substitution reactions, usually in polar solvents.

Major Products Formed

    Oxidation: The major products include quinones and other oxidized derivatives.

    Reduction: Reduced forms of catechin, such as dihydrocatechin.

    Substitution: Substituted catechin derivatives, depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Catechin-13C3 has a wide range of applications in scientific research:

    Chemistry: Used as a tracer in metabolic studies to understand the pathways and transformations of catechins in various systems.

    Biology: Helps in studying the bioavailability and metabolism of catechins in living organisms.

    Medicine: Used in pharmacokinetic studies to track the absorption, distribution, metabolism, and excretion of catechins.

    Industry: Employed in the development of functional foods and nutraceuticals, as well as in quality control processes.

Wirkmechanismus

Catechin-13C3 exerts its effects primarily through its antioxidant properties. It scavenges reactive oxygen species and chelates metal ions, thereby reducing oxidative stress. The compound also induces the production of antioxidant enzymes and inhibits pro-oxidant enzymes. Key molecular targets include cyclooxygenase-1 (COX-1), which is inhibited by catechins, leading to anti-inflammatory effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Epicatechin-13C3: Another 13C-labeled flavonoid with similar antioxidant properties.

    Epigallothis compound: A 13C-labeled form of epigallocatechin, known for its potent antioxidant activity.

    Catechin-2,3,4-13C3: A variant of catechin labeled at different carbon positions.

Uniqueness

This compound is unique due to its specific labeling, which allows for precise tracking in metabolic studies. Its stability and incorporation into various biological systems make it a valuable tool for research.

Conclusion

This compound is a versatile and valuable compound in scientific research, offering insights into the metabolic pathways and pharmacokinetics of catechins. Its unique properties and wide range of applications make it an essential tool in chemistry, biology, medicine, and industry.

Eigenschaften

Molekularformel

C15H14O6

Molekulargewicht

293.25 g/mol

IUPAC-Name

(2R,3S)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-chromene-3,5,7-triol

InChI

InChI=1S/C15H14O6/c16-8-4-11(18)9-6-13(20)15(21-14(9)5-8)7-1-2-10(17)12(19)3-7/h1-5,13,15-20H,6H2/t13-,15+/m0/s1/i6+1,13+1,15+1

InChI-Schlüssel

PFTAWBLQPZVEMU-PNGBONKESA-N

Isomerische SMILES

[13CH2]1[13C@@H]([13C@H](OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)O

Kanonische SMILES

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.